N-(4-chlorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-chlorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a sulfur-containing acetamide moiety. The structure includes a 4-chlorobenzyl group attached to the acetamide nitrogen and a 3,5-difluorophenyl substituent at position 3 of the pyrimidinone ring.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2N3O2S2/c22-13-3-1-12(2-4-13)10-25-18(28)11-31-21-26-17-5-6-30-19(17)20(29)27(21)16-8-14(23)7-15(24)9-16/h1-9H,10-11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXXLPNDCBMOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidin-2-yl core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the difluorophenyl and chlorobenzyl groups through nucleophilic substitution reactions. The final step usually involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl and difluorophenyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-chlorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. The exact molecular pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
Thieno[3,2-d]pyrimidinone vs. Pyrido[2,3-d]pyrimidinone The target compound’s thieno[3,2-d]pyrimidinone core distinguishes it from pyrido[2,3-d]pyrimidinone derivatives, such as 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide ().
Thieno[3,2-d]pyrimidinone vs.
Substituent Effects
Halogenated Aromatic Groups
- 3,5-Difluorophenyl vs. 4-Fluorophenyl: The 3,5-difluorophenyl group in the target compound enhances electron-withdrawing effects and metabolic resistance compared to monosubstituted analogs like N-(4-fluorobenzyl)-2-{[3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (). Fluorine substitution at meta/para positions improves target affinity in kinase inhibitors by mimicking phosphate groups .
- 4-Chlorobenzyl vs.
Sulfanyl Acetamide Linkers The sulfanyl acetamide moiety is conserved across analogs (e.g., –8). However, substituents on the acetamide nitrogen significantly modulate solubility and bioavailability. For instance, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () lacks the benzyl group, reducing steric hindrance and improving solubility .
Physicochemical and Crystallographic Insights
- Hydrogen Bonding: Crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () reveal N–H···O interactions that stabilize molecular packing, a feature likely shared with the target compound .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Thieno[3,2-d]pyrimidin-4-one | 3,5-Difluorophenyl, 4-chlorobenzyl | ~473.9 | High lipophilicity, π-stacking potential |
| 2-{[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide | Pyrido[2,3-d]pyrimidin-4-one | 4-Fluorobenzyl, 2-fluorophenyl | ~470.5 | Moderate solubility, pyridine π-system |
| N-(4-Fluorobenzyl)-2-{[3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide | Pyrimido[5,4-b]indol-4-one | 3-Methoxyphenyl, 4-fluorobenzyl | ~504.6 | Planar structure, enhanced H-bonding |
| N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide | Diaminopyrimidine | 4-Chlorophenyl, diaminopyrimidine | ~326.8 | High solubility, N–H···O interactions |
Biological Activity
N-(4-chlorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H16ClF2N3O2S
- Molecular Weight : 395.85 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of Thieno[3,2-d]pyrimidine : Utilizing known precursors and reaction conditions to construct the thieno-pyrimidine core.
- Substitution Reactions : Introducing the 4-chlorobenzyl and difluorophenyl groups through nucleophilic substitution.
- Final Acetylation : The final step involves acetylating the amine to yield the acetamide derivative.
This compound exhibits its biological activity primarily through:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Interaction with Receptors : It has been shown to bind selectively to certain receptors, influencing downstream signaling cascades.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antitumor Activity : Studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains and fungi, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
Data Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against specific bacteria | |
| Anti-inflammatory | Reduces cytokine levels |
Case Studies
-
Case Study on Antitumor Activity :
- A study conducted on human breast cancer cell lines showed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability.
- Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
-
Case Study on Antimicrobial Efficacy :
- In vitro tests against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.
- Further studies indicated a synergistic effect when combined with standard antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
